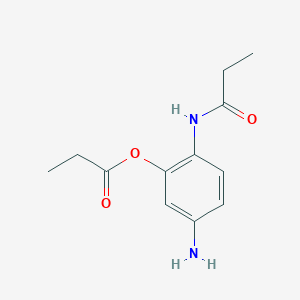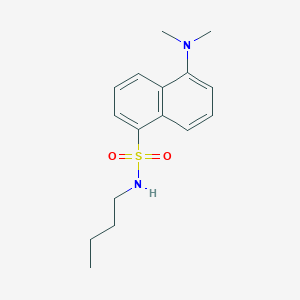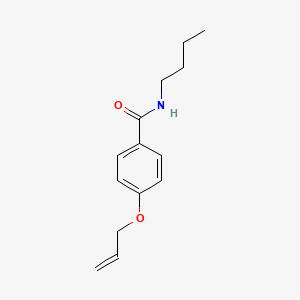
5-amino-2-(propionylamino)phenyl propionate
Vue d'ensemble
Description
5-amino-2-(propionylamino)phenyl propionate, also known as APPP, is a chemical compound that belongs to the family of phenylpropionates. It is a synthetic substance that has been widely studied for its potential applications in scientific research. APPP is a white powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 5-amino-2-(propionylamino)phenyl propionate involves its ability to bind to dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, 5-amino-2-(propionylamino)phenyl propionate increases the levels of these neurotransmitters in the brain, leading to increased neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-2-(propionylamino)phenyl propionate have been extensively studied in animal models. It has been shown to increase locomotor activity, induce hyperthermia, and produce stereotyped behaviors in rodents. 5-amino-2-(propionylamino)phenyl propionate has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased neurotransmission and stimulation of the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
5-amino-2-(propionylamino)phenyl propionate has several advantages as a research tool. It is a synthetic substance that can be easily synthesized in the laboratory, making it readily available for scientific research. 5-amino-2-(propionylamino)phenyl propionate has also been shown to have a high affinity for dopamine and norepinephrine transporters, which are important neurotransmitters in the brain. However, there are also some limitations to using 5-amino-2-(propionylamino)phenyl propionate in lab experiments. It is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood. Additionally, the effects of 5-amino-2-(propionylamino)phenyl propionate may vary depending on the dose and route of administration.
Orientations Futures
There are several future directions for the study of 5-amino-2-(propionylamino)phenyl propionate. One area of research is the development of new drugs that target dopamine and norepinephrine transporters. 5-amino-2-(propionylamino)phenyl propionate could serve as a model compound for the development of these drugs. Another area of research is the study of the long-term effects of 5-amino-2-(propionylamino)phenyl propionate on the brain and body. This could help to determine the safety and efficacy of 5-amino-2-(propionylamino)phenyl propionate as a research tool. Finally, the use of 5-amino-2-(propionylamino)phenyl propionate in the study of various neurological and psychiatric disorders, such as Parkinson's disease and depression, could lead to the development of new treatments for these conditions.
Conclusion
In conclusion, 5-amino-2-(propionylamino)phenyl propionate is a synthetic substance that has been widely studied for its potential applications in scientific research. It has a high affinity for dopamine and norepinephrine transporters, which are important neurotransmitters in the brain. 5-amino-2-(propionylamino)phenyl propionate has been used as a research tool to study the role of these neurotransmitters in various physiological and pathological conditions. While there are some limitations to using 5-amino-2-(propionylamino)phenyl propionate in lab experiments, there are also several future directions for its study. These include the development of new drugs that target dopamine and norepinephrine transporters, the study of the long-term effects of 5-amino-2-(propionylamino)phenyl propionate on the brain and body, and the use of 5-amino-2-(propionylamino)phenyl propionate in the study of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
5-amino-2-(propionylamino)phenyl propionate has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for dopamine and norepinephrine transporters, which are important neurotransmitters in the brain. 5-amino-2-(propionylamino)phenyl propionate has been used as a research tool to study the role of these neurotransmitters in various physiological and pathological conditions.
Propriétés
IUPAC Name |
[5-amino-2-(propanoylamino)phenyl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-11(15)14-9-6-5-8(13)7-10(9)17-12(16)4-2/h5-7H,3-4,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIPZXIYBCXHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)N)OC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(propanoylamino)phenyl propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]benzamide](/img/structure/B4795551.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4795570.png)
![4-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2-(4-methoxyphenyl)quinoline](/img/structure/B4795578.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4795590.png)
![3-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4795597.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4795598.png)

![N-(3,5-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4795627.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B4795638.png)
![1-[2-(ethylthio)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4795648.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4795653.png)
![N-(2,3-dimethylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4795657.png)